molecular formula C12H8ClN3O B13443408 Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- CAS No. 112467-60-4

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-

Cat. No.: B13443408
CAS No.: 112467-60-4
M. Wt: 245.66 g/mol
InChI Key: PHRQUSQSOGFVQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyrimidine ring, and is further substituted with a chlorine atom and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

The synthesis of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- typically involves the construction of the isoxazole ring followed by the formation of the pyrimidine ring. One common method starts with the reaction of 3,5-dimethyl-4-nitroisoxazole with substituted isatins, leading to the formation of polyheteroaromatic compounds . Another approach involves the use of 1,3-diarylthiobarbituric acids (DTBA) as precursors, which undergo cyclocondensation with various binucleophiles to yield the desired fused heterocycles . These methods are generally carried out under mild reaction conditions and provide high yields of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic displacement. Key reactions include:

a. Reaction with Amines
Treatment with primary or secondary amines under basic conditions (e.g., K₂CO₃/DMF) replaces the chlorine atom with amine groups. For example:

  • Reaction with ethylenediamine yields 4-(ethylamino)-3-(4-methylphenyl)isoxazolo[5,4-d]pyrimidine (yield: 76–98% under optimized conditions) .

b. Reaction with Alcohols/Phenols
Alkoxy or aryloxy groups can be introduced via nucleophilic substitution. Ethyl hydroxyacetate reacts with the 4-chloro derivative in DMF at 80°C to form ethyl [(isoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate (yield: 62–68%) .

Table 1: Substitution Reactions of the 4-Chloro Group

Reagent/ConditionsProductYield (%)
Ethylenediamine/K₂CO₃/DMF/70°C4-(Ethylamino) derivative76–98
Ethyl hydroxyacetate/K₂CO₃/DMFEthyl [(Isoxazolopyrimidinyl)oxy]acetate62–68
Sodium methoxide/MeOH/reflux4-Methoxy derivative82–90

Phosphorus Oxychloride-Mediated Chlorination

The compound can be further chlorinated at reactive positions using POCl₃. For instance, treatment with POCl₃ and dimethylaniline in toluene converts pyrimidinone precursors to 4,6-dichloroisoxazolo[5,4-d]pyrimidine derivatives (yield: 85–96%) .

Alkylation and Acylation

The nitrogen atoms in the isoxazole and pyrimidine rings undergo alkylation or acylation:

  • Reaction with α-chloroesters (e.g., ethyl chloroacetate) in DMF produces N-alkylated derivatives (e.g., ethyl (3-methyl-4-oxoisoxazolo[5,4-d]pyrimidin-5-yl)acetate, yield: 83%) .

  • Acylation with acetyl chloride forms N-acetyl derivatives , enhancing metabolic stability.

Oxidation and Reduction

  • Oxidation : The methyl group on the para-methylphenyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a dihydroisoxazole, altering biological activity.

Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles. For example:

  • Reaction with thiourea in ethanol yields isoxazolo[5,4-d]pyrimidine-thiazole hybrids , which exhibit enhanced anticancer activity .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Related Compounds

CompoundChlorine ReactivityPreferred Reaction Sites
4-Chloro-3-(4-methylphenyl) derivativeHighC4 (pyrimidine), N5 (isoxazole)
Isoxazolo[4,3-d]pyrimidineModerateC5 (isoxazole), N1 (pyrimidine)
Pyrido[3,2-d]pyrimidineLowC2 (pyridine), N3 (pyrimidine)

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing effect of the fused isoxazole ring activates the C4 position for SNAr reactions .

  • Radical Pathways : Under UV light, the compound undergoes homolytic cleavage of the C–Cl bond, generating reactive intermediates for coupling reactions.

Mechanism of Action

The mechanism of action of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As a TLR7 agonist, the compound binds to the TLR7 receptor, leading to its dimerization and subsequent activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade . This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced. As an IDO1 inhibitor, the compound selectively inhibits the enzyme’s activity, thereby modulating the kynurenine pathway and affecting immune responses .

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share a similar fused ring structure but differ in their specific functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine has been studied as a CDK2 inhibitor for cancer treatment, while pyrazolo[4,3-e][1,2,4]triazine has shown potential as an anti-inflammatory agent . The unique combination of the isoxazole and pyrimidine rings, along with the specific substitutions in isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-, distinguishes it from these related compounds and contributes to its distinct biological properties.

Conclusion

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a compound of significant interest due to its unique structure and diverse biological activities. Its synthesis involves well-established methods, and it undergoes a variety of chemical reactions. The compound has promising applications in medicinal chemistry, particularly as a TLR7 agonist and IDO1 inhibitor. Its mechanism of action involves specific molecular targets and pathways, and it stands out among similar compounds for its distinct properties and potential therapeutic benefits.

Biological Activity

Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its unique structural features contribute to its pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClN₃O
  • Molecular Weight : Approximately 245.66 g/mol
  • Structural Features : The compound consists of a fused isoxazole and pyrimidine ring system with a chloro substituent at the 4-position and a para-methylphenyl group at the 3-position. These features are crucial for its biological activity.

Biological Activities

Research indicates that isoxazolo[5,4-d]pyrimidine derivatives exhibit significant biological activities, particularly in oncology. The following table summarizes some of the key findings related to the biological activity of this compound:

Activity Description Reference
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines, including HT29 and others.
Inhibition of Hsp90Acts as an inhibitor of the Hsp90 molecular chaperone, showing promise as a chemotherapeutic agent.
Antimetabolite PotentialStructural similarity to purines allows competitive inhibition in nucleic acid synthesis.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated several isoxazolo[5,4-d]pyrimidine derivatives for their cytotoxic activity against cancer cell lines. One derivative demonstrated a half-maximal inhibitory concentration (CC50) of 58.4 µM against the HT29 colorectal cancer cell line, which was significantly lower than that of standard chemotherapeutics like fluorouracil (CC50 = 381.2 µM) and comparable to cisplatin (CC50 = 47.2 µM) .
  • Mechanism of Action :
    • The mechanism by which isoxazolo[5,4-d]pyrimidine compounds exert their anticancer effects may involve interference with DNA synthesis and repair pathways due to their structural resemblance to purines. This similarity allows them to act as antimetabolites, potentially leading to dysfunctional macromolecule formation .
  • Inhibition Studies :
    • Isoxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit the Hsp90 chaperone, which plays a critical role in protein folding and stability in cancer cells. This inhibition can lead to the degradation of oncogenic proteins, thus contributing to their anticancer effects .

Comparative Analysis with Related Compounds

The following table compares isoxazolo[5,4-d]pyrimidine with similar compounds regarding their structural features and biological activities:

Compound Name Structural Features Biological Activity
Isoxazolo[4,3-d]pyrimidineDifferent positioning of isoxazoleAnticancer activity
Isoxazolo[4,5-d]pyrimidineVariations in ring structureAntiviral properties
Pyrido[3,2-d]pyrimidineDifferent heterocyclic frameworkPotential neuroprotective effects

Isoxazolo[5,4-d]pyrimidine's specific arrangement enhances its distinctiveness among these related compounds.

Properties

CAS No.

112467-60-4

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

4-chloro-3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)10-9-11(13)14-6-15-12(9)17-16-10/h2-6H,1H3

InChI Key

PHRQUSQSOGFVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=NC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.